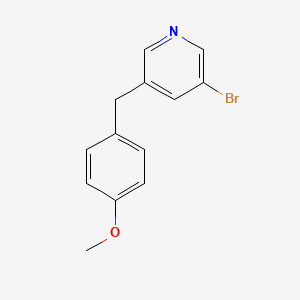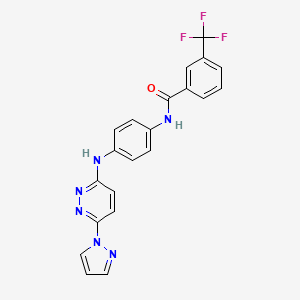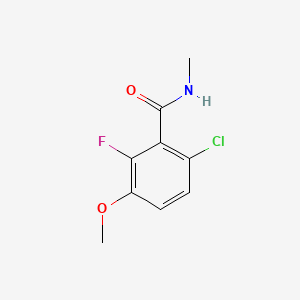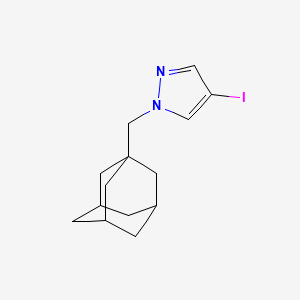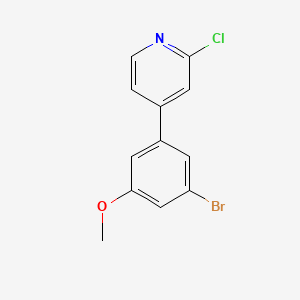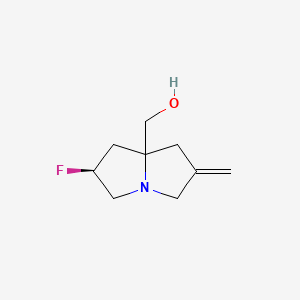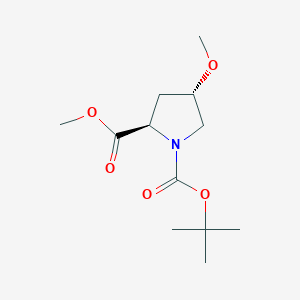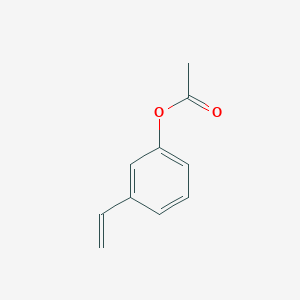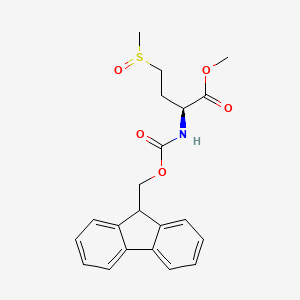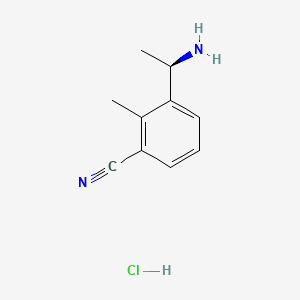
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a methylbenzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of recyclable catalysts and solvents can further enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Methylbenzonitrile: The parent compound without the aminoethyl group.
3-(1-Aminoethyl)benzonitrile: A similar compound without the methyl group.
Uniqueness
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for various research applications.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
3-[(1R)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
YATXEDQNQZCNJD-DDWIOCJRSA-N |
異性体SMILES |
CC1=C(C=CC=C1[C@@H](C)N)C#N.Cl |
正規SMILES |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



